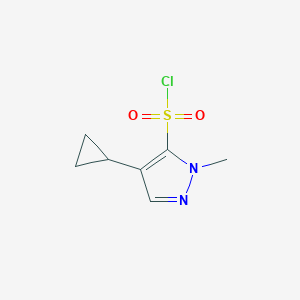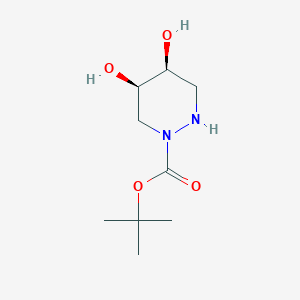
4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the CAS Number: 2028841-31-6 . It has a molecular weight of 220.68 . The IUPAC name for this compound is 4-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is 1S/C7H9ClN2O2S/c1-10-7 (13 (8,11)12)6 (4-9-10)5-2-3-5/h4-5H,2-3H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.Scientific Research Applications
1. Catalysis in Organic Synthesis
4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride and related compounds have been studied for their roles as catalysts in organic synthesis. For instance, Moosavi‐Zare et al. (2013) describe the use of a novel ionic liquid, closely related to the chemical , as an efficient, homogeneous, and reusable catalyst for the synthesis of bis-pyrazolols through tandem Knoevenagel–Michael reaction (Moosavi‐Zare et al., 2013).
2. Synthesis of Heterocyclic Compounds
In the field of heterocyclic chemistry, pyrazole derivatives like 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride are used as starting materials for synthesizing various heterocyclic compounds. Vasin et al. (2015) investigated the synthesis of 3H-pyrazoles, demonstrating the versatility of pyrazole derivatives in organic transformations (Vasin et al., 2015).
3. Development of Bioanalytical Standards
This compound has also been explored in the context of developing bioanalytical standards. Rozze and Fray (2009) described the preparation of a deuterated version of a closely related compound for use as a bioanalytical standard in clinical trials, highlighting its significance in pharmacological research (Rozze & Fray, 2009).
4. Preparation of Sulfonamides and Sulfonyl Fluorides
Tucker, Chenard, and Young (2015) explored the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the utility of sulfur-functionalized derivatives in medicinal chemistry (Tucker et al., 2015).
Safety And Hazards
The safety data sheet for a similar compound, 1-Methyl-1H-pyrazole-5-sulfonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
4-cyclopropyl-2-methylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10-7(13(8,11)12)6(4-9-10)5-2-3-5/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFCRYAHUYQBHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CC2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2372039.png)



![3-benzyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2372044.png)
![4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2372045.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2372046.png)

![3-(phenylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2372049.png)


![tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate](/img/structure/B2372056.png)
![(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372057.png)
![N-(2-chlorobenzyl)-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2372058.png)